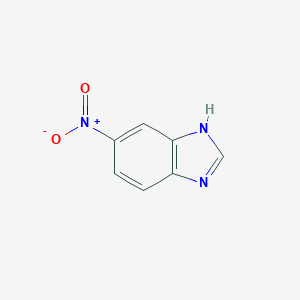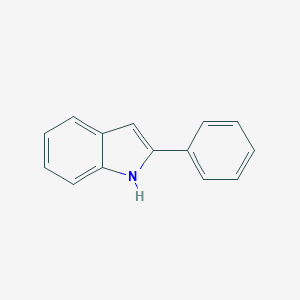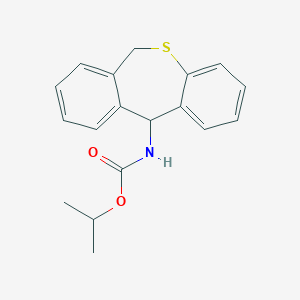
Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as etomidate, is a medication used for anesthesia induction. It was first synthesized in the 1960s and has since become a widely used drug in the medical field. In recent years, there has been a growing interest in the scientific research applications of etomidate.
Mécanisme D'action
Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter receptor in the brain. By binding to the receptor, Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate enhances the activity of GABA, leading to increased inhibition of neuronal activity and ultimately producing sedation and anesthesia.
Effets Biochimiques Et Physiologiques
Etomidate has been shown to have a number of biochemical and physiological effects. It has been found to decrease cerebral blood flow and metabolic rate, reduce cerebral oxygen consumption, and decrease intracranial pressure. It has also been shown to decrease sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, making it useful for studying the effects of anesthesia and sedation on the nervous system. It also has a high degree of selectivity for the GABA receptor, making it a useful tool for investigating the role of this receptor in various physiological processes.
However, there are also some limitations to the use of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in laboratory experiments. It can be difficult to control the depth of anesthesia produced by Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, and there is a risk of respiratory depression and other adverse effects at higher doses.
Orientations Futures
There are several potential future directions for research on Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One area of interest is the development of new drugs that target the GABA receptor with greater selectivity and fewer side effects than Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. Another area of interest is the use of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in combination with other drugs to produce more targeted effects on the nervous system. Finally, there is ongoing research into the mechanisms underlying the effects of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate on the nervous system, with the goal of developing new treatments for a range of neurological disorders.
Méthodes De Synthèse
Etomidate can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, which is then condensed with 2-thiophene carboxaldehyde to form 2-(2-thienyl)benzylideneamine. The final step involves the reaction of 2-(2-thienyl)benzylideneamine with isopropyl chloroformate to form Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate.
Applications De Recherche Scientifique
Etomidate has been used in scientific research to study various aspects of the nervous system, including neurotransmitter release, synaptic transmission, and receptor function. It has also been used to investigate the mechanisms underlying anesthesia and sedation.
Propriétés
Numéro CAS |
74797-19-6 |
|---|---|
Nom du produit |
Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
Formule moléculaire |
C18H19NO2S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
propan-2-yl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C18H19NO2S/c1-12(2)21-18(20)19-17-14-8-4-3-7-13(14)11-22-16-10-6-5-9-15(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) |
Clé InChI |
YDIWRWPZLZRROJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canonique |
CC(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



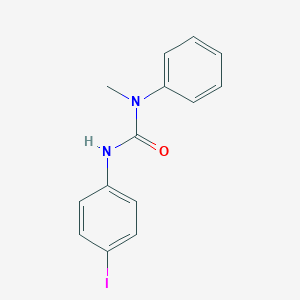
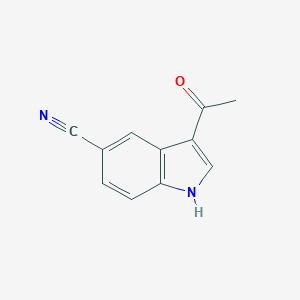

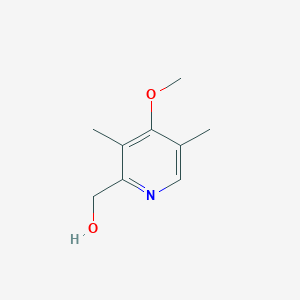
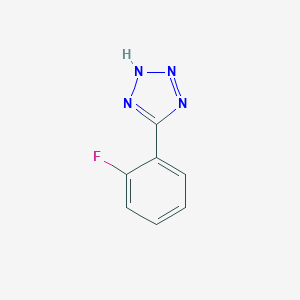
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
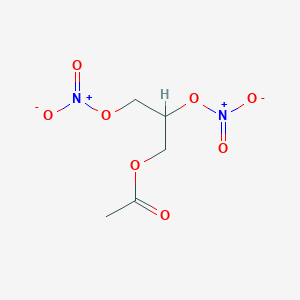
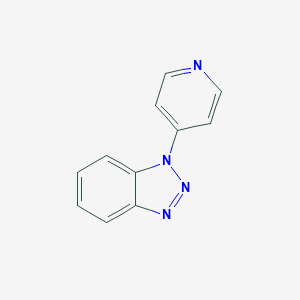
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
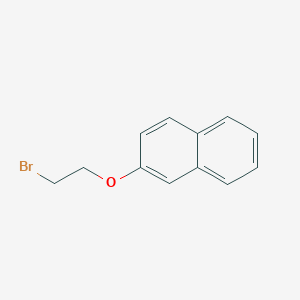
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
